molecular formula C22H31N3O4 B13111937 Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate

Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate

Cat. No.: B13111937
M. Wt: 401.5 g/mol
InChI Key: RKZSLAZUCFWAKL-UHFFFAOYSA-N
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Description

Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, a hydroxyhexyl carbamoyl moiety, and a dihydropyrroloindole core, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate typically involves multiple steps, including the formation of the dihydropyrroloindole core, the introduction of the hydroxyhexyl carbamoyl group, and the attachment of the tert-butyl ester. Common synthetic routes may involve:

    Formation of the Dihydropyrroloindole Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the Hydroxyhexyl Carbamoyl Group: This can be achieved through carbamoylation reactions using reagents such as isocyanates or carbamoyl chlorides.

    Attachment of the Tert-Butyl Ester: This step typically involves esterification reactions using tert-butyl alcohol and suitable activating agents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The tert-butyl ester can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or activating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyhexyl group may yield hexanoic acid derivatives, while reduction of the carbamoyl group may produce hexylamines.

Scientific Research Applications

Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-Butyl Carbamate: Shares the tert-butyl carbamate moiety but lacks the dihydropyrroloindole core.

    6-(Boc-amino)-1-hexanol: Contains a similar hydroxyhexyl carbamoyl group but differs in the core structure.

    Indole Derivatives: Compounds with similar indole cores but different substituents.

Properties

Molecular Formula

C22H31N3O4

Molecular Weight

401.5 g/mol

IUPAC Name

tert-butyl 2-(6-hydroxyhexylcarbamoyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxylate

InChI

InChI=1S/C22H31N3O4/c1-22(2,3)29-21(28)25-12-10-15-16-14-18(24-17(16)8-9-19(15)25)20(27)23-11-6-4-5-7-13-26/h8-9,14,24,26H,4-7,10-13H2,1-3H3,(H,23,27)

InChI Key

RKZSLAZUCFWAKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC3=C2C=C(N3)C(=O)NCCCCCCO

Origin of Product

United States

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